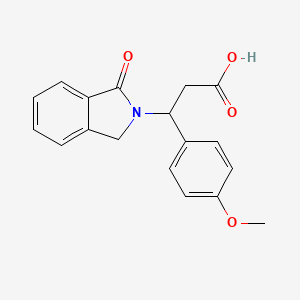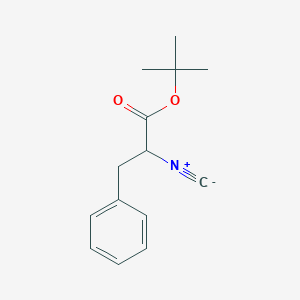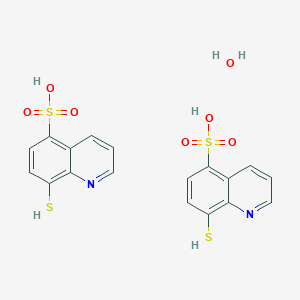
1-(2,4,6-Trimethylphenyl)piperazine
概要
説明
1-(2,4,6-Trimethylphenyl)piperazine is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.344 . It is also known by other synonyms such as 1-2,4,6-trimethylbenzyl piperazine and 1-2,4,6-trimethylphenyl methyl piperazine .
Molecular Structure Analysis
The molecular structure of 1-(2,4,6-Trimethylphenyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 1-[(2,4,6-trimethylphenyl)methyl]piperazine .Physical And Chemical Properties Analysis
1-(2,4,6-Trimethylphenyl)piperazine is a white to yellow powder with a melting point between 88°C to 98°C .科学的研究の応用
Central Nervous System Applications
Piperazine derivatives, including those related to 1-(2,4,6-Trimethylphenyl)piperazine, are extensively researched for their central pharmacological activity. They have been identified as promising structures for the development of therapeutic agents targeting the monoamine pathway, demonstrating potential as antipsychotic, antidepressant, and anxiolytic drugs. Benzylpiperazine, a prototype of this class, highlights the significance of the piperazine moiety in medicinal chemistry, despite its association with recreational drug use due to stimulant and euphoric effects (Brito, Moreira, Menegatti, & Costa, 2018).
Therapeutic Drug Design
The rational design of drugs often includes piperazine due to its significant role in the development of molecules with diverse therapeutic uses. Piperazine's presence in a plethora of well-known drugs across various therapeutic domains—ranging from anticancer and antiviral agents to anti-inflammatory and imaging agents—underscores its versatility and importance in drug discovery. Modifications to the piperazine nucleus can lead to a wide array of pharmacological potentials, emphasizing the importance of this scaffold in the discovery of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Antifungal Applications
Exploration of piperazine derivatives extends into antifungal research, where novel compounds based on this scaffold have been synthesized and evaluated for their antimicrobial properties. This research avenue presents a promising strategy for developing new antifungal agents that could offer more effective and targeted treatments for various fungal infections (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Anti-Tuberculosis Activity
Piperazine analogues have also been reviewed for their anti-mycobacterial activity, showcasing a potential for addressing tuberculosis, especially multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the scaffold's potential in contributing to the global fight against tuberculosis through the development of new, effective treatments (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
特性
IUPAC Name |
1-(2,4,6-trimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-8-11(2)13(12(3)9-10)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBQQUPVGSNEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375368 | |
| Record name | 1-(2,4,6-trimethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trimethylphenyl)piperazine | |
CAS RN |
91904-13-1 | |
| Record name | 1-(2,4,6-Trimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91904-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4,6-trimethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)

![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)


![6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid](/img/structure/B1607533.png)



![3-[(4,5-Dichloro-1H-Imidazol-1-Yl)Methyl]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1607542.png)
![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride](/img/structure/B1607544.png)


![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)